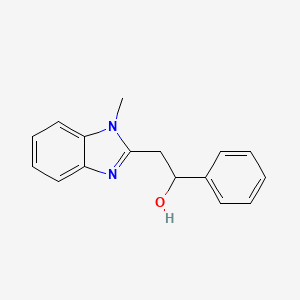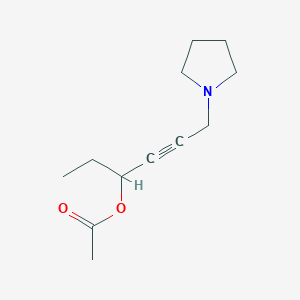
1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
Overview
Description
1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. EPPA is a synthetic compound that belongs to the class of acetylenic compounds and has a pyrrolidine ring attached to it.
Scientific Research Applications
1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used as a ligand in the synthesis of metal complexes, which has potential applications in materials science.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to inhibit the activity of DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. Additionally, 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate inhibits the growth of cancer cells and viruses, including HIV and herpes simplex virus. In vivo studies have shown that 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has antitumor activity and can reduce tumor growth in animal models. Additionally, 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments, including its synthetic accessibility, stability, and potential applications in drug discovery and materials science. However, 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate also has some limitations, including its toxicity and potential for side effects. Additionally, 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, including the development of new drugs, the synthesis of metal complexes, and the study of its biochemical and physiological effects. One potential direction for research is the development of new antitumor and antiviral drugs based on the structure of 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. Additionally, the synthesis of metal complexes using 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate as a ligand has potential applications in materials science. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis of 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate involves the reaction of 1-ethyl-4-bromo-2-butyn-1-ol with pyrrolidine in the presence of a palladium catalyst. 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have antitumor and antiviral properties, inhibit the activity of certain enzymes and proteins, and have anti-inflammatory and antioxidant properties. 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages for use in lab experiments, including its synthetic accessibility, stability, and potential applications in drug discovery and materials science. However, 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate also has some limitations, including its toxicity and potential for side effects. There are several future directions for research on 1-ethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, including the development of new drugs, the synthesis of metal complexes, and the study of its biochemical and physiological effects.
properties
IUPAC Name |
6-pyrrolidin-1-ylhex-4-yn-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-12(15-11(2)14)7-6-10-13-8-4-5-9-13/h12H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNXVBXBPUBIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#CCN1CCCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(4-bromobenzylidene)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3860843.png)
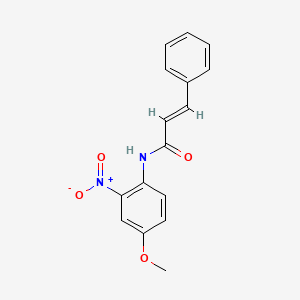
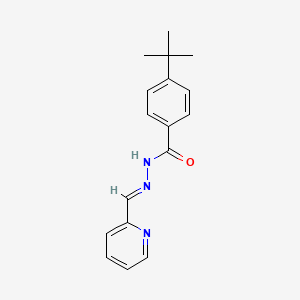
![(1-benzyl-1H-benzimidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B3860869.png)
![N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide](/img/structure/B3860872.png)
![N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3860896.png)
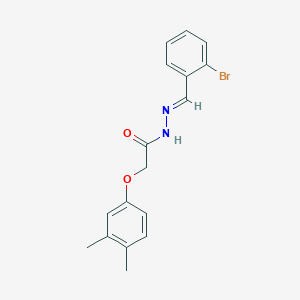
![6-isopropyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B3860916.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3860936.png)
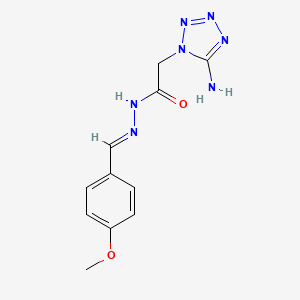
![2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3860947.png)
